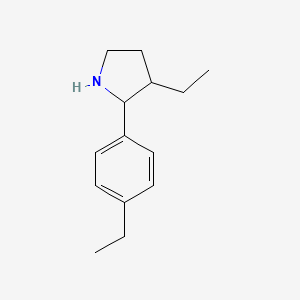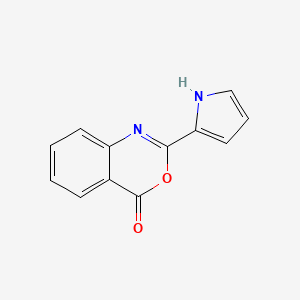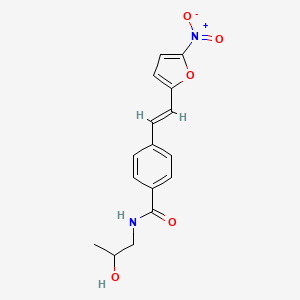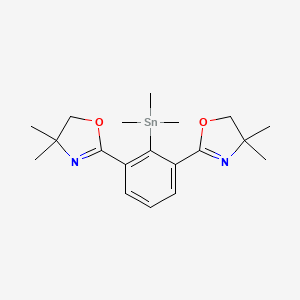
3-Anilino-5-benzyl-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-benzyl-5-methyl-3-(phenylamino)-2-thioxooxazolidin-4-one” is a synthetic organic compound that belongs to the class of oxazolidinones These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “5-benzyl-5-methyl-3-(phenylamino)-2-thioxooxazolidin-4-one” typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the cyclization of a thioamide with an appropriate aldehyde or ketone in the presence of a base. The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
“5-benzyl-5-methyl-3-(phenylamino)-2-thioxooxazolidin-4-one” can undergo various chemical reactions, including:
Oxidation: Conversion of the thioxo group to a sulfoxide or sulfone.
Reduction: Reduction of the oxazolidinone ring to form corresponding amines or alcohols.
Substitution: Nucleophilic substitution at the phenylamino group or the benzyl position.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a pharmaceutical agent due to its unique structure.
Industry: Applications in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which “5-benzyl-5-methyl-3-(phenylamino)-2-thioxooxazolidin-4-one” exerts its effects would depend on its specific interactions with molecular targets. Potential pathways could include:
Enzyme Inhibition: Binding to active sites of enzymes and preventing their normal function.
Receptor Modulation: Interacting with cellular receptors to alter signal transduction pathways.
DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression or replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-benzyl-5-methyl-2-thioxooxazolidin-4-one: Lacks the phenylamino group, which may affect its biological activity.
3-(phenylamino)-2-thioxooxazolidin-4-one: Lacks the benzyl and methyl groups, potentially altering its chemical properties.
5-methyl-3-(phenylamino)-2-thioxooxazolidin-4-one: Lacks the benzyl group, which may influence its reactivity.
Uniqueness
“5-benzyl-5-methyl-3-(phenylamino)-2-thioxooxazolidin-4-one” is unique due to the combination of its substituents, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Propriétés
Numéro CAS |
88051-77-8 |
|---|---|
Formule moléculaire |
C17H16N2O2S |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
3-anilino-5-benzyl-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C17H16N2O2S/c1-17(12-13-8-4-2-5-9-13)15(20)19(16(22)21-17)18-14-10-6-3-7-11-14/h2-11,18H,12H2,1H3 |
Clé InChI |
IHJDDVYVRXFDHY-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)N(C(=S)O1)NC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4,5,5-Trimethyl-2-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12887804.png)

![2-(Carboxy(hydroxy)methyl)-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12887813.png)


![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-4-(6-fluoro-2-pyridinyl)-](/img/structure/B12887822.png)
![2-(Bromomethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12887824.png)
![3-Isopropyl-1-methyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12887826.png)
